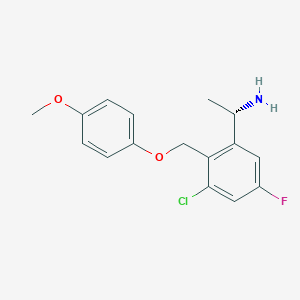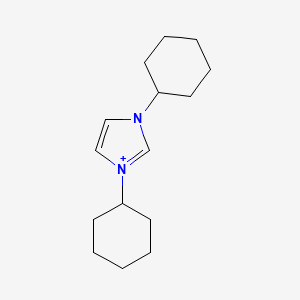
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a quinoline derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions may include:
- Temperature: 80-120°C
- Solvent: Dimethylformamide (DMF) or toluene
- Catalyst: Palladium or copper-based catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form dihydrooxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-oxazole derivatives with additional functional groups, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: Lacks the methoxy group on the quinoline ring.
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-oxazole: Lacks the dihydro component in the oxazole ring.
2-(6-Methoxyquinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group.
Uniqueness
The presence of the tert-butyl group and the methoxy group on the quinoline ring in 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole may confer unique properties, such as increased stability, lipophilicity, or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-tert-butyl-2-(6-methoxyquinolin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)15-10-21-16(19-15)14-7-5-11-9-12(20-4)6-8-13(11)18-14/h5-9,15H,10H2,1-4H3 |
InChI Key |
BXBSLSCQSOQNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



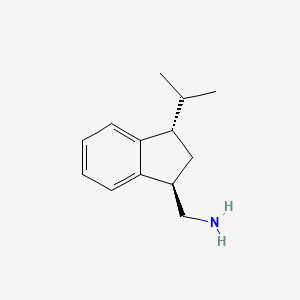
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
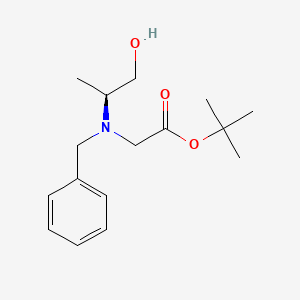
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
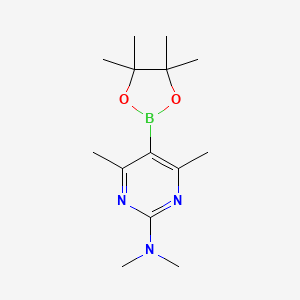
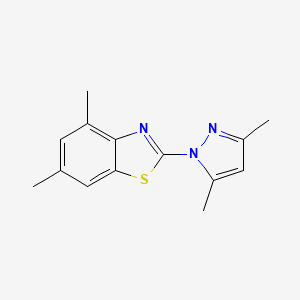
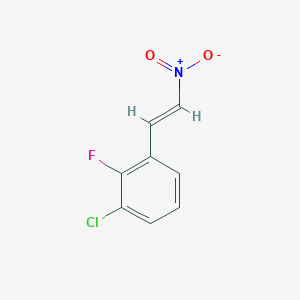
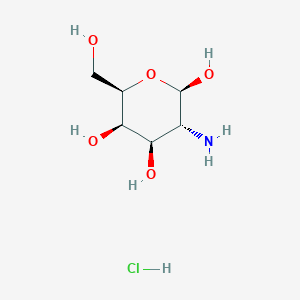
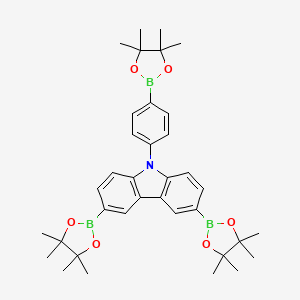
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
